1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyrazine core, which is a fused ring system containing both triazole and pyrazine rings. The compound also features piperidine rings, which are six-membered nitrogen-containing heterocycles. The methanesulfonyl group attached to the nitrogen atom adds to the compound’s chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Triazolopyrazine Core: : The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
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Introduction of the Piperidine Rings: : The piperidine rings can be introduced through nucleophilic substitution reactions. For example, a piperidine derivative can react with a halogenated precursor of the triazolopyrazine core under basic conditions to form the desired product.
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Attachment of the Methanesulfonyl Group: : The methanesulfonyl group can be introduced through a sulfonylation reaction. This typically involves the reaction of the amine group on the piperidine ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential therapeutic effects are investigated in various disease models. It may act as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways. For example, it may inhibit the activity of certain kinases or modulate receptor signaling.
Pathways Involved: The compound’s effects can be mediated through various pathways, including signal transduction, gene expression, and metabolic pathways. Its interaction with molecular targets can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide shares structural similarities with other triazolopyrazine derivatives and piperidine-containing compounds. Some similar compounds include:
- This compound
- This compound
Uniqueness
Structural Features: The presence of both triazolopyrazine and piperidine rings in the same molecule is relatively unique. This combination of heterocycles can impart distinct chemical and biological properties.
Chemical Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for synthetic applications.
Biological Activity: The compound’s potential biological activities, including antimicrobial and anticancer properties, set it apart from other similar compounds. Its unique structure allows for specific interactions with molecular targets, leading to distinct pharmacological effects.
Properties
IUPAC Name |
1-methylsulfonyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3S/c1-13-21-22-17-16(19-7-12-25(13)17)23-8-5-15(6-9-23)20-18(26)14-3-10-24(11-4-14)29(2,27)28/h7,12,14-15H,3-6,8-11H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQMJORBSMHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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